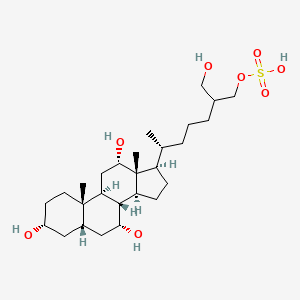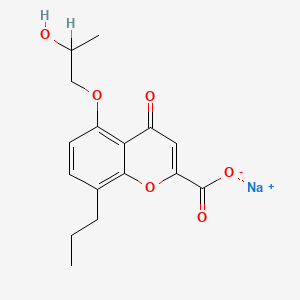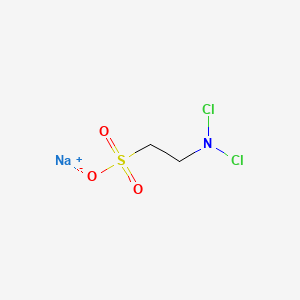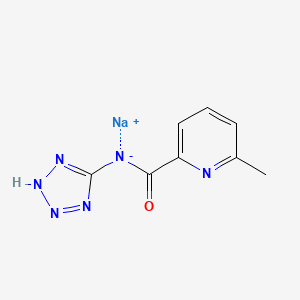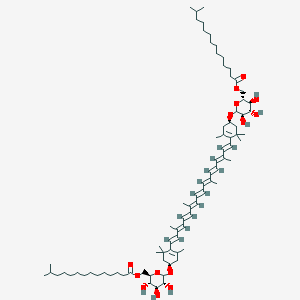
Thermobiszeaxanthin-15-15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thermobiszeaxanthin-15-15 is a polymer.
Applications De Recherche Scientifique
Thermoadaptation and Membrane Stabilization
- Thermal Adaptation Strategies in Microorganisms : Thermus filiformis, an extremophile bacterium, adapts to high temperatures through various strategies, including alterations in carbohydrate metabolism and protein degradation. Notably, the heat-shock response leads to the synthesis of thermobiszeaxanthins, which play a crucial role in stabilizing the membrane at elevated temperatures. Additionally, antioxidant enzymes and metabolites accumulate in response to oxidative stress induced by high temperatures (Mandelli et al., 2017).
Antioxidant Properties
- Carotenoids in Extremophile Microorganisms : The study of carotenoids, including thermobiszeaxanthins, in extremophile microorganisms like Thermus filiformis revealed their significant antioxidant capacities. These compounds are capable of scavenging radical and non-radical species, contributing to the organism's ability to withstand harsh environmental conditions (Mandelli et al., 2012).
Carotenoid Biosynthesis and Characterization
- Biosynthesis Insights from Thermus thermophilus : A study focusing on Thermus thermophilus carotenoid extracts, particularly thermo(bis)zeaxanthins, provided insights into the biosynthesis of these compounds. It identified potential genes involved in the glycosylation and acylation steps of carotenoid biosynthesis, offering a foundation for further research on the metabolic pathways and applications of these molecules (Stark et al., 2013).
Carotenoid Glycosides Synthesis
- Synthesis of Carotenoid Glycosides : Research into the synthesis of carotenoid glycosides, including isozeaxanthin, explored the production of β,β-carotene-4,4′-bisthioglucoside isomers. These compounds mimic naturally occurring thermoxanthins, such as thermobiszeaxanthins, and exhibit potential antioxidative effects, opening avenues for various industrial and pharmacological applications (Nagy et al., 2010).
Propriétés
Nom du produit |
Thermobiszeaxanthin-15-15 |
|---|---|
Formule moléculaire |
C82H132O14 |
Poids moléculaire |
1341.9 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(4R)-2,6,6-trimethyl-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(13-methyltetradecanoyloxymethyl)oxan-2-yl]oxycyclohexen-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-yl]oxyoxan-2-yl]methyl 13-methyltetradecanoate |
InChI |
InChI=1S/C82H132O14/c1-57(2)37-29-25-21-17-15-19-23-27-31-45-71(83)91-55-69-73(85)75(87)77(89)79(95-69)93-65-51-63(9)67(81(11,12)53-65)49-47-61(7)43-35-41-59(5)39-33-34-40-60(6)42-36-44-62(8)48-50-68-64(10)52-66(54-82(68,13)14)94-80-78(90)76(88)74(86)70(96-80)56-92-72(84)46-32-28-24-20-16-18-22-26-30-38-58(3)4/h33-36,39-44,47-50,57-58,65-66,69-70,73-80,85-90H,15-32,37-38,45-46,51-56H2,1-14H3/b34-33+,41-35+,42-36+,49-47+,50-48+,59-39+,60-40+,61-43+,62-44+/t65-,66-,69-,70-,73-,74-,75+,76+,77-,78-,79?,80?/m1/s1 |
Clé InChI |
VVKAQZYKDOWNFD-FMZQEZSSSA-N |
SMILES isomérique |
CC1=C(C(C[C@@H](C1)OC2O[C@@H]([C@H]([C@@H]([C@H]2O)O)O)COC(=O)CCCCCCCCCCCC(C)C)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C3=C(C[C@H](CC3(C)C)OC4O[C@@H]([C@H]([C@@H]([C@H]4O)O)O)COC(=O)CCCCCCCCCCCC(C)C)C)\C)\C)/C)/C |
SMILES canonique |
CC1=C(C(CC(C1)OC2C(C(C(C(O2)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC3=C(CC(CC3(C)C)OC4C(C(C(C(O4)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



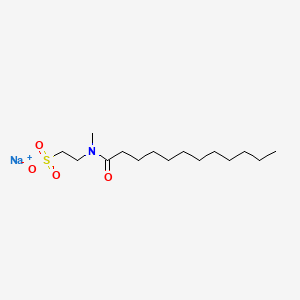
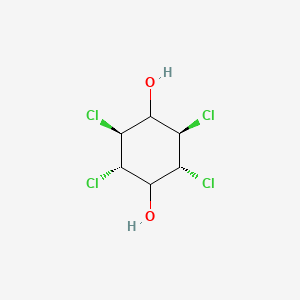
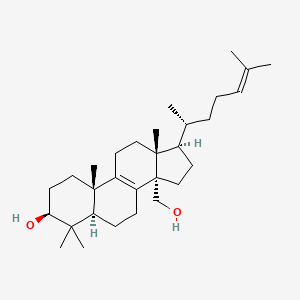

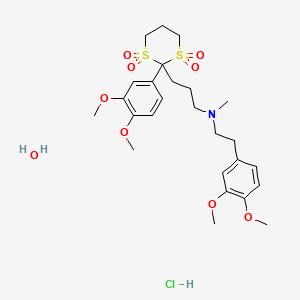


![[(1S,2S,3R,5R,8S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl] acetate](/img/structure/B1262038.png)
![Meso-dodecamethylcalix[6]pyrrole](/img/structure/B1262039.png)
